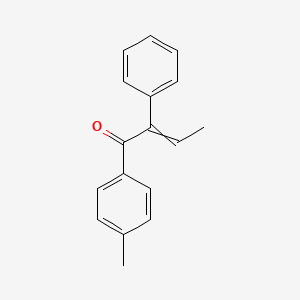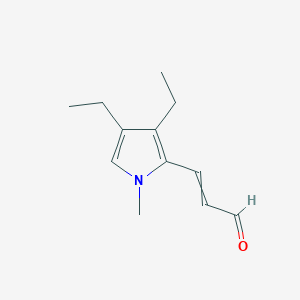
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-2-enal group attached to a pyrrole ring substituted with diethyl and methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the Michael addition reaction, where an enolate ion reacts with an α,β-unsaturated carbonyl compound. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, and the reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as transition metal complexes can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Reduction: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propan-2-ol.
Substitution: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)-4-bromoprop-2-enal.
科学的研究の応用
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target biomolecule and affecting cellular processes.
類似化合物との比較
Similar Compounds
3,4-Diethyl-2-methyl-1H-pyrrole: Similar pyrrole structure but lacks the prop-2-enal group.
3-(1H-pyrrol-2-yl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-(1H-pyrrol-2-yl)propan-2-ol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is unique due to the presence of both diethyl and methyl substituents on the pyrrole ring and the prop-2-enal group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
105140-94-1 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
3-(3,4-diethyl-1-methylpyrrol-2-yl)prop-2-enal |
InChI |
InChI=1S/C12H17NO/c1-4-10-9-13(3)12(7-6-8-14)11(10)5-2/h6-9H,4-5H2,1-3H3 |
InChIキー |
HWXKGPMBVVLXLA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(C(=C1CC)C=CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


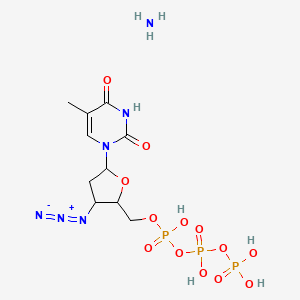
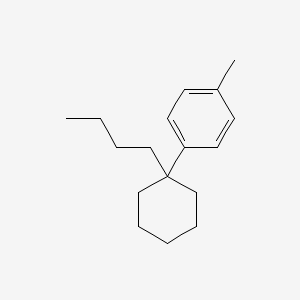
![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)

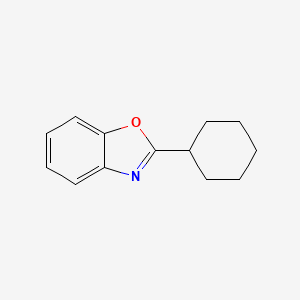
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)
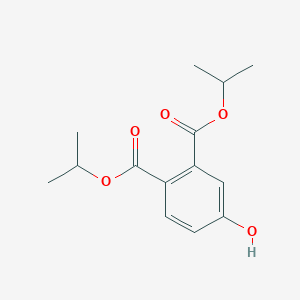

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
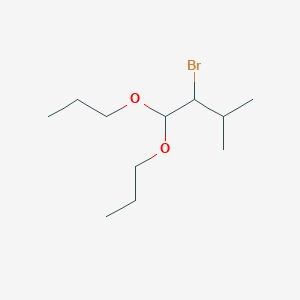
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


